

Synthesis and Commercial Availability of Formamide-d1: A Technical Guide

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Compound of Interest

Compound Name: Formamide-d1

Cat. No.: B1338169

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of **Formamide-d1** (DCONH_2), a deuterated isotopologue of formamide. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, such as in mechanistic studies, as internal standards for mass spectrometry, or to investigate kinetic isotope effects.

Introduction

Formamide-d1 is a valuable tool in various scientific disciplines. The substitution of a protium atom with a deuterium atom on the carbonyl carbon provides a handle for isotopic labeling studies without significantly altering the chemical properties of the molecule. Its applications range from serving as a tracer in metabolic studies to its use as a solvent in specific NMR experiments. This guide details the common synthetic routes to **Formamide-d1**, provides information on its commercial availability, and presents its key physicochemical properties.

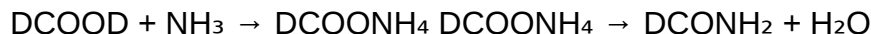
Synthesis of Formamide-d1

The synthesis of **Formamide-d1** typically mirrors the established methods for the production of unlabeled formamide, with the key difference being the use of a deuterated starting material. The most common and direct laboratory-scale synthesis involves the reaction of deuterated formic acid (Formic acid-d2, DCOOD) with ammonia.

Synthesis from Formic Acid-d2 and Ammonia

This method involves a two-step process: the formation of ammonium formate-d1 followed by its thermal decomposition to **Formamide-d1** and water.

Reaction Scheme:



The primary challenge in this synthesis is to drive the dehydration of the ammonium formate-d1 salt to completion while minimizing the reverse reaction and any potential side reactions.

Experimental Protocol

The following is a generalized experimental protocol for the laboratory-scale synthesis of **Formamide-d1**, based on established methods for formamide synthesis.

Materials:

- Formic acid-d2 (DCOOD, ≥98 atom % D)
- Anhydrous ammonia (gas)
- Ice-water bath
- Round-bottom flask (appropriate size for the scale of the reaction)
- Gas inlet tube
- Heating mantle with a temperature controller
- Distillation apparatus (including a condenser and receiving flask)
- Vacuum pump and manometer for vacuum distillation

Procedure:

- Formation of Ammonium Formate-d1:

- Place a known quantity of Formic acid-d₂ into a round-bottom flask equipped with a gas inlet tube that extends below the surface of the acid.
- Cool the flask in an ice-water bath to manage the exothermic reaction.
- Slowly bubble anhydrous ammonia gas through the cooled Formic acid-d₂. The reaction is typically complete when the solution becomes neutral.
- Dehydration to **Formamide-d₁**:
 - Remove the gas inlet tube and equip the flask for distillation.
 - Gently heat the reaction mixture using a heating mantle. The temperature should be gradually increased to around 130-150 °C.
 - Water will begin to distill off. Continue heating until the distillation of water ceases.
- Purification by Vacuum Distillation:
 - Allow the crude **Formamide-d₁** to cool.
 - Set up the apparatus for vacuum distillation. It is crucial to use a vacuum trap to protect the pump.
 - Apply a vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for **Formamide-d₁** under the recorded pressure. The boiling point of unlabeled formamide is 210 °C at atmospheric pressure; under vacuum, this will be significantly lower.
 - The purified **Formamide-d₁** should be stored in a tightly sealed container to prevent moisture absorption.

Yield:

The reported yields for the synthesis of unlabeled formamide from formic acid and ammonia are typically in the range of 70-85%. Similar yields can be expected for the synthesis of **Formamide-d₁**, though this may vary depending on the specific reaction conditions and the efficiency of the purification process.

Commercial Availability

Formamide-d1 is commercially available from several suppliers of stable isotope-labeled compounds. The isotopic purity is a critical parameter and is typically high, often exceeding 98 atom % D.

Supplier	Product Name	CAS Number	Isotopic Enrichment	Molecular Weight
CDN Isotopes	Formamide-1-d1	35692-88-7	99 atom % D[1]	46.05[1]
MedchemExpress	Formamide-d1	35692-88-7	Not specified	Not specified
Sigma-Aldrich	Formamide-d1	35692-88-7	≥98 atom % D	46.05
Toronto Research Chemicals	Formamide-1-d1	35692-88-7	Not specified	46.05

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

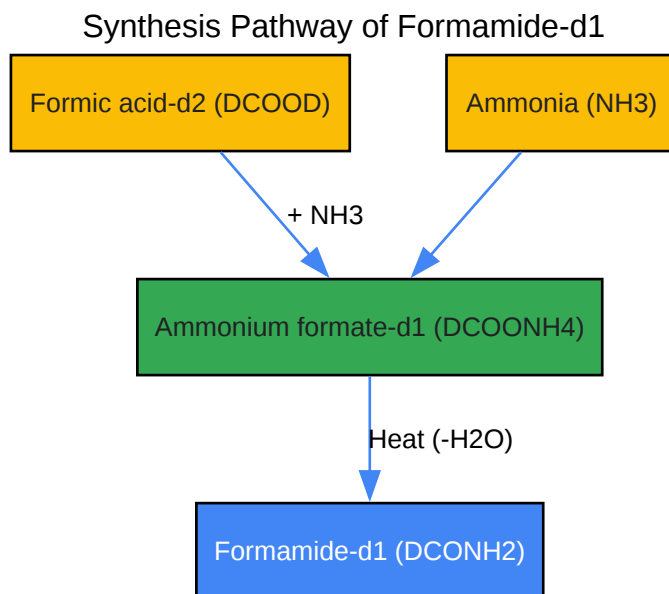
Physicochemical Properties

The physical and chemical properties of **Formamide-d1** are very similar to those of unlabeled formamide.

Property	Value	Reference
Molecular Formula	DCONH ₂	
Molecular Weight	46.05 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	~210 °C (decomposes)	[2]
Melting Point	2-3 °C	[3]
Density	~1.133 g/cm ³ at 20 °C	

Visualization of Synthesis and Workflow

Synthesis Pathway of Formamide-d1

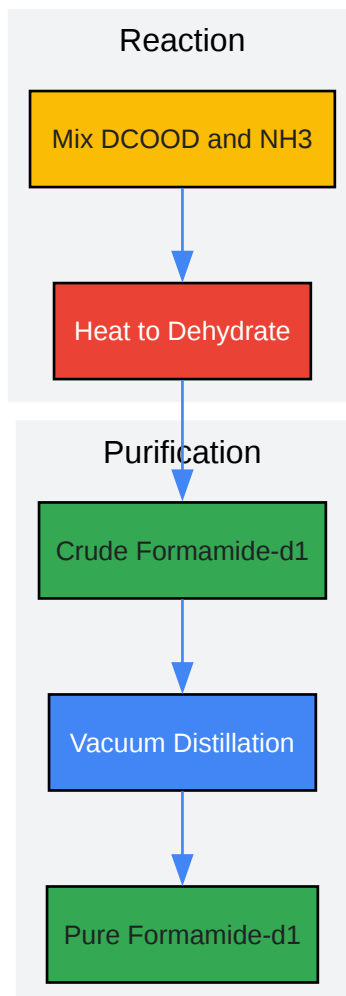


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Caption: Synthesis of **Formamide-d1** from Formic acid-d2.

Experimental Workflow for Formamide-d1 Synthesis

Experimental Workflow for Formamide-d1 Synthesis



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Caption: Workflow for the synthesis and purification of **Formamide-d1**.

Safety Considerations

Formamide is classified as a substance that is toxic to reproduction and may cause harm to the unborn child. It is also harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling formamide and its deuterated analogue. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The synthesis of **Formamide-d1** is a relatively straightforward process for a moderately skilled synthetic chemist, primarily involving the reaction of commercially available deuterated formic acid with ammonia, followed by purification. For researchers who require this compound, it is also readily available from several commercial suppliers, ensuring high isotopic purity for demanding applications. This guide provides the essential technical information for both the synthesis and procurement of **Formamide-d1**, facilitating its use in a wide range of scientific research and development activities.

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